molecular formula C23H25ClN2O5 B2555249 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636990-93-7

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2555249
CAS No.: 636990-93-7
M. Wt: 444.91
InChI Key: XTFCHKIMCWELSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring distinct substituents at positions 1, 3, 4, and 5. Key structural attributes include:

  • Position 1: A 2-(dimethylamino)ethyl group, which enhances solubility via its tertiary amine moiety.
  • Position 4: A 3-chloro-4-methoxybenzoyl group, combining electron-withdrawing (Cl) and electron-donating (methoxy) effects.
  • Position 5: A 4-methoxyphenyl group, contributing to steric and electronic properties.
  • Position 3: A hydroxyl group, enabling hydrogen bonding.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(14-5-8-16(30-3)9-6-14)19(22(28)23(26)29)21(27)15-7-10-18(31-4)17(24)13-15/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDUPSPDPQBLPQ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one , with the CAS number 636991-97-4 , is a member of a class of pyrrole derivatives that have shown significant biological activity, particularly in cancer treatment. This article synthesizes current research findings regarding its biological activities, mechanisms, and potential therapeutic applications.

  • Molecular Formula : C24H27ClN2O4
  • Molecular Weight : 442.9352 g/mol
  • SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C

Recent studies indicate that this compound exhibits its biological effects primarily through the inhibition of specific protein interactions involved in cell cycle regulation and apoptosis. Notably, it has been observed to interact with the Murine Double Minute 2 (MDM2) protein, which is a negative regulator of the tumor suppressor p53 . The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.

Anticancer Properties

  • In Vitro Studies :
    • The compound has shown potent antiproliferative activity across various cancer cell lines, with reported IC50 values ranging from 0.15 to 0.24 μM in specific assays .
    • It effectively induces apoptosis in cancer cells by activating p53 pathways and inhibiting tubulin polymerization, similar to established antitubulin agents .
  • In Vivo Studies :
    • In animal models, administration of the compound at doses around 100 mg/kg resulted in significant tumor growth inhibition in xenograft models .
    • The treatment led to a marked regression in tumor size and improved survival rates compared to control groups.

Pharmacodynamics

The pharmacodynamic profile reveals that the compound not only inhibits tumor growth but also enhances the expression of proteins involved in cell cycle regulation, such as p21 and p53, thereby reinforcing its anticancer efficacy .

Case Studies and Research Findings

Study ReferenceModelDoseResult
SJSA-1 xenograft100 mg/kgSignificant tumor growth inhibition
PC-3 prostate cancer model15 mg/kgComparable efficacy to FDA-approved drugs
Various cancer cell linesVariesIC50 values between 0.15 - 0.24 μM

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific protein interactions involved in disease processes, particularly cancer. For instance, derivatives of similar structures have shown promise in inhibiting the annexin A2-S100A10 complex, which plays a role in cancer progression.

The compound's biological activities are primarily attributed to its structural components:

  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for enzymes linked to inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : Its ability to interact with various receptors suggests potential applications in treating conditions such as pain and inflammation.

Molecular Interaction Studies

Techniques such as surface plasmon resonance and molecular docking studies are employed to understand the binding affinity of this compound to various biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.

Case Study 1: Cancer Inhibition

In a study evaluating the efficacy of similar compounds, it was found that modifications to the pyrrole structure could enhance binding to cancer-related proteins, leading to reduced cell proliferation rates in vitro. This suggests that the compound's unique structure may be pivotal in developing new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this class of compounds demonstrated that they could inhibit key enzymes involved in inflammatory responses, indicating their potential use in treating chronic inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below highlights critical differences between the target compound and its analogs:

Compound Name/ID Substituent at Position 1 Aroyl Group at Position 4 Substituent at Position 5 Notable Properties/Activities
Target Compound 2-(Dimethylamino)ethyl 3-Chloro-4-methoxybenzoyl 4-Methoxyphenyl Enhanced solubility (dimethylamino); balanced electronic effects (Cl/OCH₃)
Compound 25 () 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl Low yield (9%); high lipophilicity (CF₃)
Compound 29 () 2-Hydroxypropyl 4-Methylbenzoyl 3-Chlorophenyl Higher yield (47%); Cl may enhance bioactivity
Compound 44 () 2-Hydroxypropyl 4-Chlorobenzoyl 4-Isopropylphenyl High melting point (256–258°C); steric bulk from isopropyl
Compound 51 () 3-Methoxypropyl 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl Fluorinated groups for improved target binding
Compound 2-(Diethylamino)ethyl 4-Methoxy-2-methylbenzoyl 4-Chlorophenyl Diethylamino increases lipophilicity vs. dimethylamino
Compound 3-(Dimethylamino)propyl 4-Chlorobenzoyl 4-Methoxyphenyl Longer N-substituent chain; similar solubility

Key Observations

Position 1 Substitutions: Hydroxypropyl (Compounds 25, 29, 44): Reduces solubility but may improve metabolic stability. Diethylaminoethyl (): Increased lipophilicity compared to dimethylamino, possibly affecting membrane permeability .

4-Chlorobenzoyl (Compounds 44, 51): Simpler structure with strong electron-withdrawing effects. 4-Methylbenzoyl (Compounds 25, 29): Electron-donating methyl group may reduce reactivity.

Position 5 Substituents :

  • 4-Methoxyphenyl (Target, ): Moderate steric bulk with electron-donating methoxy.
  • Halogenated Aromatics (Compounds 25, 29, 51): Fluorine/chlorine groups enhance lipophilicity and binding affinity .

Research Findings and Trends

Physicochemical Properties

  • Melting Points : Range from 205–306°C across analogs, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range.
  • Solubility: Dimethylaminoethyl and hydroxypropyl groups improve water solubility compared to purely hydrophobic substituents (e.g., isopropyl in Compound 44) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.